3,5-Dinitro-4-fluorobenzotrifluoride

Description

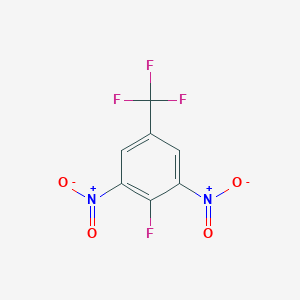

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-1,3-dinitro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F4N2O4/c8-6-4(12(14)15)1-3(7(9,10)11)2-5(6)13(16)17/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVHWZCIXUHFQGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])F)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371858 | |

| Record name | 3,5-Dinitro-4-fluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393-76-0 | |

| Record name | 4-Fluoro-3,5-dinitrobenzotrifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=393-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dinitro-4-fluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 393-76-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 3,5 Dinitro 4 Fluorobenzotrifluoride and Its Analogues

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides and nitro compounds. In this reaction, a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic aromatic substitution, SNAr is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com The reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comresearchgate.net

Reactivity Profile of the Fluorine Substituent Activated by Dinitro and Trifluoromethyl Groups

The reactivity of the fluorine substituent in 3,5-Dinitro-4-fluorobenzotrifluoride is significantly enhanced by the presence of two nitro groups and a trifluoromethyl group. These strong electron-withdrawing groups stabilize the negative charge that develops in the Meisenheimer intermediate, thereby accelerating the rate of nucleophilic attack. masterorganicchemistry.com In SNAr reactions, the rate of reaction is generally F > Cl > Br > I. This is because the rate-determining step is usually the formation of the addition intermediate, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and susceptible to nucleophilic attack.

The reaction of 4-chloro-3,5-dinitrobenzotrifluoride (B147460), an analogue of this compound, with aniline (B41778) derivatives has been studied. researchgate.net The presence of the dinitro and trifluoromethyl groups activates the chlorine leaving group for nucleophilic displacement. researchgate.net Similarly, studies on other polyfluoroarenes have shown that the fluorine atom at the para-position to a trifluoromethyl group is readily substituted by nucleophiles. mdpi.com

Kinetic and Mechanistic Analyses of SNAr Processes with Various Nucleophiles

Kinetic studies of SNAr reactions provide valuable insights into the reaction mechanism. For many SNAr reactions, second-order kinetics are observed, which is consistent with the addition-elimination mechanism. researchgate.netrsc.org The rate of reaction is influenced by the nature of the nucleophile, the solvent, and the substituents on the aromatic ring.

The reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with various nucleophiles, such as amines and phenoxides, has been extensively studied. rsc.orgresearchgate.net The rates of these reactions are generally dependent on the concentration of the nucleophile. rsc.org In some cases, particularly with amine nucleophiles, the reaction can be base-catalyzed, where a second molecule of the amine acts as a general base to facilitate the removal of a proton from the attacking nucleophile in the transition state. rsc.org However, in reactions involving stronger nucleophiles or in hydrogen-bond donor solvents, this base catalysis may be absent. rsc.org

The mechanism of SNAr reactions can be influenced by the nucleophile. While many SNAr reactions proceed through a stepwise mechanism involving a Meisenheimer intermediate, some reactions, particularly with certain phosphorus nucleophiles, have been proposed to occur via a concerted mechanism. researchgate.net

Quantitative Assessment of Substituent Effects on Reaction Rates and Selectivity

The effect of substituents on the rate of SNAr reactions can be quantified using Hammett and Brønsted correlations. nih.gov The Hammett equation relates the rate constants of a series of reactions with substituted reactants to the electronic properties of the substituents. A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, which is characteristic of SNAr reactions. researchgate.net For the reaction of 4-chloro-3,5-dinitrobenzotrifluoride with aniline derivatives, a large negative ρ value was obtained, indicating the development of a positive charge on the aniline nitrogen in the transition state. researchgate.net

The Brønsted equation relates the rate constant of a reaction to the pKa of the nucleophile. The Brønsted coefficient, βnuc, provides information about the degree of bond formation in the transition state. For the reaction of 1-fluoro-2,4-dinitrobenzene with primary amines, a βnuc value of 0.46 was reported, suggesting a significant degree of bond formation in the rate-determining step. researchgate.net

Transformations Involving Nitrogen-Containing Nucleophiles

Nitrogen-containing nucleophiles, such as anilines, are commonly used in SNAr reactions to form new carbon-nitrogen bonds. These reactions are of significant interest in the synthesis of various organic compounds.

Formation of N-(Dinitro-trifluoromethylphenyl)aniline Derivatives and Related Compounds

The reaction of 4-chloro-3,5-dinitrobenzotrifluoride with various substituted anilines leads to the formation of N-(2,6-dinitro-4-trifluoromethylphenyl)aniline derivatives. researchgate.net These reactions are typically carried out in a suitable solvent like methanol (B129727) at room temperature. researchgate.net The products can be isolated as crystalline solids and characterized by spectroscopic techniques. researchgate.net

The reaction proceeds via an anilino-dechlorination process, where the aniline molecule displaces the chlorine atom on the benzotrifluoride (B45747) ring. researchgate.net The second-order kinetics and the dependence of the reaction rate on the nature and position of the substituent in the aniline ring support an addition-elimination mechanism. researchgate.net

Investigation of Intramolecular Interactions in Reaction Products

The products of SNAr reactions, particularly those involving anilines, can exhibit interesting intramolecular interactions. In the case of N-(2,6-dinitro-4-trifluoromethylphenyl)aniline derivatives, studies using IR, UV, and ¹H NMR spectroscopy have suggested the presence of an intramolecular hydrogen bond between the amino hydrogen and one of the ortho-nitro groups. researchgate.net

Intramolecular hydrogen bonding can significantly influence the conformation and properties of molecules. ucla.edunih.govescholarship.org For example, in certain anilinoquinazoline (B1252766) derivatives, a weak intramolecular NH···F hydrogen bond has been characterized using NMR spectroscopy and X-ray crystallography. ucla.edu The strength of this interaction can be modulated by the electronic effects of substituents on the aniline ring. escholarship.org Similar intramolecular interactions between an NH group and a nitro group have been observed in other systems and can affect the planarity of the molecule. elsevierpure.com

Electrophilic Substitution Reactivity and Deactivation Patterns

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The rate of these reactions is highly sensitive to the electron density of the aromatic ring; electron-donating groups accelerate the reaction, while electron-withdrawing groups decelerate it. masterorganicchemistry.com

The benzene (B151609) ring of this compound is substituted with three potent electron-withdrawing groups: two nitro (-NO₂) groups and one trifluoromethyl (-CF₃) group. masterorganicchemistry.comvaia.com Both -NO₂ and -CF₃ groups are strongly deactivating due to a combination of inductive and resonance effects that pull electron density away from the aromatic ring. vaia.comquora.comyoutube.com The fluorine atom also contributes to this deactivation through its inductive effect, although it has a competing, albeit weaker, electron-donating resonance effect.

The presence of these multiple deactivating groups makes the aromatic ring in this compound exceptionally unreactive towards electrophiles. numberanalytics.com Standard electrophilic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, are generally not feasible under normal conditions. numberanalytics.comlibretexts.org The severe deactivation means that the energy barrier for the formation of the cationic intermediate (the arenium ion or sigma complex), which is the rate-determining step in EAS, is prohibitively high. masterorganicchemistry.commnstate.edu

In the hypothetical case of an electrophilic attack, the directing effects of the existing substituents would determine the position of the incoming electrophile. The -CF₃ group and the -NO₂ groups are all meta-directors. vaia.comyoutube.com Therefore, any potential electrophilic substitution would be directed to the C2 or C6 positions, which are meta to the existing substituents. However, the extreme deactivation of the ring makes such reactions practically insignificant.

The table below summarizes the deactivating nature of the substituents present in this compound.

| Substituent | Effect on Reactivity | Directing Influence |

| -NO₂ (Nitro) | Strongly Deactivating | Meta |

| -CF₃ (Trifluoromethyl) | Strongly Deactivating | Meta |

| -F (Fluoro) | Deactivating | Ortho, Para |

This table provides a qualitative summary of the substituent effects on electrophilic aromatic substitution.

It is important to note that while the fluorine atom is considered a deactivator, it is an ortho, para-director. However, in this heavily substituted molecule, the powerful meta-directing influence of the two nitro groups and the trifluoromethyl group would dominate.

Due to its highly electron-deficient nature, the aromatic ring of this compound is more susceptible to nucleophilic aromatic substitution (SNAᵣ), where the fluorine atom can be displaced by a nucleophile. This reactivity is characteristic of aryl halides bearing strong electron-withdrawing groups at the ortho and para positions relative to the halogen. libretexts.org In the case of this compound, the two nitro groups are ortho and para to the fluorine atom, which would facilitate nucleophilic attack at the C-F bond.

Radical Reactions and Catalytic Transformations Applicable to Fluorinated Arenes

Given the inertness of this compound towards electrophilic attack, radical reactions and transition metal-catalyzed transformations offer alternative pathways for its functionalization. These methods are often less sensitive to the electronic effects of the substituents on the aromatic ring.

Radical Reactions:

Free radical reactions involving polyfluoroaromatic compounds are a significant area of study. masterorganicchemistry.com These reactions typically proceed through the formation of intermediate radical σ-complexes. The fate of these intermediates depends on the reaction conditions and the nature of the radical. For highly fluorinated and electron-deficient arenes, common pathways include defluorination to yield substitution products or dimerization of the radical σ-complexes. masterorganicchemistry.com

For a molecule like this compound, a radical attack could potentially occur at any of the ring carbons. The high electrophilicity of fluorinated radicals can facilitate their addition to electron-rich and electron-neutral arenes. vaia.com However, the extreme electron-poor nature of the target molecule might disfavor reactions with electrophilic radicals. Conversely, nucleophilic radicals would be more likely to react with this electron-deficient ring.

Catalytic Transformations:

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis of complex fluorinated molecules. rsc.org These methods can offer high selectivity and functional group tolerance. For electron-deficient polyfluoroarenes, cooperative palladium/copper catalysis has been shown to be effective for dual C-H bond activation, enabling the formation of new carbon-carbon bonds. numberanalytics.com

Photoredox catalysis is another modern approach that can be applied to the functionalization of fluoroarenes. nih.gov This methodology can generate arene radical cations as reactive intermediates, which can then undergo further reactions. quora.com This strategy has been successfully used for the C-H fluorination of arenes and the nucleophilic substitution of unactivated fluoroarenes. quora.comnih.gov

The table below presents some catalytic strategies that could be applicable to the functionalization of highly electron-deficient fluorinated arenes like this compound.

| Catalytic Strategy | Description | Potential Application |

| Palladium/Copper Catalysis | Cooperative catalysis for dual C-H bond activation. numberanalytics.com | C-C bond formation at the C-H positions (C2, C6). |

| Photoredox Catalysis | Generation of radical ions to facilitate reactions. quora.comnih.gov | C-H functionalization or nucleophilic substitution of the fluorine atom. |

| Transition Metal-Catalyzed Cross-Coupling | Formation of C-C or C-heteroatom bonds, often at a C-halogen bond. | Substitution of the fluorine atom via cross-coupling reactions. |

This table illustrates potential catalytic approaches for the functionalization of electron-deficient fluorinated aromatic compounds.

While specific experimental data on the radical and catalytic reactions of this compound is scarce, the principles established for other electron-deficient fluorinated arenes provide a strong basis for predicting its reactivity and for the design of synthetic strategies to modify this highly functionalized molecule.

Advanced Spectroscopic Characterization and Computational Studies of 3,5 Dinitro 4 Fluorobenzotrifluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a powerful tool for the unambiguous structural determination of fluorinated aromatic compounds like 3,5-Dinitro-4-fluorobenzotrifluoride. Analysis of ¹H, ¹⁹F, and ¹³C NMR spectra, including chemical shifts and spin-spin coupling constants, allows for a detailed mapping of the molecule's connectivity and electronic environment.

Comprehensive ¹H NMR and ¹⁹F NMR Chemical Shift and Coupling Constant Analysis

The ¹H and ¹⁹F NMR spectra of this compound provide key information about the electronic environment of the proton and fluorine atoms. The chemical shifts are indicative of the electron density around these nuclei, which is significantly influenced by the electron-withdrawing nitro (NO₂) and trifluoromethyl (CF₃) groups.

Long-range coupling constants between fluorine and proton nuclei (J-coupling) are also observed and provide valuable structural information. wikipedia.org These couplings, transmitted through the bonding network, can help to confirm the relative positions of substituents on the aromatic ring. wikipedia.org The magnitude of these coupling constants is often related to the number of bonds separating the coupled nuclei. wikipedia.org

Table 1: Predicted ¹H and ¹⁹F NMR Data for this compound

| Parameter | Nucleus | Predicted Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |

| Chemical Shift | H-2, H-6 | ~8.5 - 9.0 | ⁴J(H-F) ≈ 1-3 Hz |

| Chemical Shift | F-4 | Varies | ⁴J(F-H) ≈ 1-3 Hz |

| Chemical Shift | CF₃ | ~ -60 to -70 | ⁵J(F-H) ≈ 0.5-1.5 Hz |

Note: Predicted values are based on typical ranges for similar fluorinated and nitrated aromatic compounds and may vary depending on the solvent and experimental conditions. wikipedia.orgucsb.edu

Elucidation of ¹³C NMR Spin-Spin Coupling Constants in Benzotrifluoride (B45747) Derivatives

¹³C NMR spectroscopy of benzotrifluoride derivatives reveals important details about the carbon framework and the influence of fluorine substituents. The one-bond carbon-fluorine coupling constant (¹JCF) is typically large, while long-range couplings (ⁿJCF where n > 1) provide insight into the electronic structure and conformation. cdnsciencepub.comrsc.org

For instance, in 4-chloro-3,5-dinitrobenzotrifluoride (B147460), a structurally similar compound, the signs of ³J(C,F) and ⁵J(C,F) have been determined. cdnsciencepub.com Such sign determinations are crucial for understanding the mechanisms of spin-spin coupling. cdnsciencepub.com It has been suggested that ⁵J(C, F) is a through-space interaction, while ³J(C, F) exhibits a Karplus-like behavior, indicating a dependence on the dihedral angle. cdnsciencepub.com The study of these coupling constants in various benzotrifluoride derivatives helps to build a comprehensive picture of the factors governing these interactions. cdnsciencepub.comrsc.org Standard proton-decoupled ¹³C spectra of compounds containing both fluorine and protons can be complex due to strong and long-range fluorine-carbon couplings. magritek.com

Table 2: Representative ¹³C-¹⁹F Coupling Constants in Benzotrifluoride Derivatives

| Coupling Constant | Typical Magnitude (Hz) |

| ¹J(C-F) (aromatic) | 240 - 270 |

| ²J(C-F) (aromatic) | 15 - 25 |

| ³J(C-F) (aromatic) | 5 - 10 |

| ¹J(¹³C-F) of CF₃ | 270 - 290 |

| ²J(¹³C-F) of CF₃ | 30 - 40 |

Note: These are general ranges and the specific values for this compound would require experimental measurement. magritek.comsfu.ca

Application of Advanced NMR Techniques for Stereochemical and Conformational Studies

Advanced NMR techniques, such as 2D correlation spectroscopy (e.g., COSY, HSQC, HMBC), can be employed to further elucidate the structure and conformation of this compound. These experiments can definitively assign proton and carbon signals and reveal long-range connectivities that are not apparent in 1D spectra.

For benzotrifluoride derivatives, the rotational barrier of the CF₃ group can be studied using dynamic NMR spectroscopy. The electronic interactions between the CF₃ group and the phenyl ring are different from those of a methyl group in toluene, which can influence the conformational preferences. cdnsciencepub.com While the magnitudes and signs of long-range proton-fluorine couplings in benzotrifluoride are not dramatically different from proton-proton couplings in toluene, their precise measurement can provide insights into the conformational behavior of the CF₃ group. cdnsciencepub.com

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide complementary information to NMR by probing the functional groups and the electronic transitions within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. nih.gov In this compound, characteristic absorption bands for the nitro (NO₂), trifluoromethyl (CF₃), and aromatic C-F and C-H bonds are expected.

The nitro group typically shows strong asymmetric and symmetric stretching vibrations. The C-F stretching vibration of the trifluoromethyl group and the aromatic C-F bond will also give rise to strong absorptions. The aromatic C-H stretching vibrations are expected at wavenumbers slightly above 3000 cm⁻¹. vscht.czlibretexts.org The carbon-carbon stretching vibrations within the aromatic ring are also observable. vscht.cz

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| NO₂ | Asymmetric Stretch | 1520 - 1560 |

| NO₂ | Symmetric Stretch | 1345 - 1385 |

| CF₃ | C-F Stretch | 1100 - 1400 (multiple strong bands) |

| Aromatic C-F | C-F Stretch | 1100 - 1300 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aromatic C=C | Ring Stretch | 1400 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light promotes electrons from lower energy occupied molecular orbitals (HOMO) to higher energy unoccupied molecular orbitals (LUMO). libretexts.org In this compound, the aromatic ring and the nitro groups constitute the primary chromophore.

The presence of the electron-withdrawing nitro groups and the trifluoromethyl group is expected to shift the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene (B151609). libretexts.org This is due to the extension of the conjugated π-system and the lowering of the LUMO energy. The electronic transitions observed are typically π → π* transitions. libretexts.org The intensity of the absorption is given by the molar absorptivity (ε). davuniversity.org The solvent can also influence the position of the absorption bands. scispace.com

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for confirming the molecular formula of a compound and elucidating its structure through controlled fragmentation. For this compound (C₇H₂F₄N₂O₄), high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming its elemental composition. The monoisotopic mass of this compound is calculated to be 253.995069 amu.

Under electron ionization (EI), the molecule is expected to produce a distinct fragmentation pattern. While a specific experimental spectrum for this compound is not readily published, a predictive analysis can be made based on the known fragmentation of similar nitroaromatic and fluorinated compounds, as well as its chloro-analog, 4-Chloro-3,5-dinitrobenzotrifluoride. wikipedia.org

The molecular ion peak (M⁺˙) at m/z 254 would likely be observed, confirming the molecular weight. The fragmentation pathway is anticipated to be dominated by the loss of its functional groups. Key fragmentation steps would include:

Loss of a nitro group (NO₂): A common fragmentation for nitroaromatic compounds, leading to a fragment ion at m/z 208 ([M-NO₂]⁺).

Loss of a fluorine atom (F): Resulting in an ion at m/z 235 ([M-F]⁺).

Loss of the trifluoromethyl group (CF₃): This would produce a significant peak at m/z 185 ([M-CF₃]⁺). The stability of the CF₃ radical makes this a probable fragmentation.

Formation of the trifluoromethyl cation (CF₃⁺): A highly stable cation, which would likely result in a prominent peak at m/z 69.

Sequential loss of nitro groups and other fragments: Further fragmentation could involve the loss of the second nitro group or other neutral molecules like CO.

A predicted electron ionization mass spectrum is detailed in the table below.

Predicted Mass Spectrum of this compound

| m/z (Predicted) | Proposed Fragment Ion | Predicted Relative Abundance |

|---|---|---|

| 254 | [C₇H₂F₄N₂O₄]⁺˙ (Molecular Ion) | Moderate |

| 208 | [C₇H₂F₄NO₂]⁺ | Moderate to High |

| 185 | [C₆H₂FN₂O₄]⁺ | Moderate |

| 162 | [C₇H₂F₄]⁺ | Low |

| 139 | [C₆H₂FNO₂]⁺ | Moderate |

| 69 | [CF₃]⁺ | High |

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations offer profound insights into the molecular structure, electronic properties, and reactivity of molecules, providing data that can be difficult to obtain experimentally.

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure

Ab initio and Density Functional Theory (DFT) are powerful computational methods used to solve the electronic Schrödinger equation, providing a fundamental understanding of a molecule's electronic structure. wikipedia.org For this compound, these calculations would begin with geometry optimization to find the lowest energy conformation of the molecule.

DFT methods, particularly those using hybrid functionals like B3LYP, are well-suited for studying aromatic nitro compounds. researchgate.netjetir.org These calculations would reveal key details about the molecule's electronic landscape:

Optimized Geometry: Precise bond lengths, bond angles, and dihedral angles would be determined. The planarity of the benzene ring and the orientation of the nitro and trifluoromethyl groups would be established.

Charge Distribution: The calculations would map the electron density, highlighting the electronegative character of the fluorine and oxygen atoms and the electron-withdrawing effects of the nitro and trifluoromethyl groups. This would show significant positive charge on the carbon atoms of the aromatic ring, particularly those adjacent to the nitro groups.

Ab initio methods, such as Hartree-Fock (HF) followed by post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), offer a higher level of theory and can be used to refine the results obtained from DFT. wikipedia.org These methods are computationally more intensive but can provide more accurate energies and electronic properties. wikipedia.orgnih.gov

Computational Prediction of Spectroscopic Parameters (e.g., Coupling Constants)

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for structural verification. unicamp.bracs.org For this compound, the prediction of NMR spectroscopic parameters would be particularly valuable.

The calculation of nuclear magnetic shielding tensors allows for the prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts. More complex calculations can predict spin-spin coupling constants (J-coupling), which are highly sensitive to the molecular geometry and bonding environment. trygvehelgaker.no For a polyfluorinated compound like this, calculating the various J-couplings is crucial for interpreting its complex NMR spectra. Key predicted couplings would include:

¹J(C-F)

²J(C-CF₃)

J(H-F) couplings (through-bond)

J(F-F) couplings (through-space)

The accurate prediction of these coupling constants, especially for fluorine, requires sophisticated basis sets and can be challenging. researchgate.net The Fermi contact term is the principal contributor to the total coupling constant. researchgate.net Through-space J(F-F) coupling between the fluorine on the ring and the trifluoromethyl group's fluorine atoms would also be an important parameter to consider, as it is highly dependent on their spatial proximity.

Predicted NMR Coupling Constants (J) for this compound

| Coupling Nuclei | Coupling Type | Predicted Value (Hz) (Representative) |

|---|---|---|

| ¹³C - ¹⁹F (ring) | ¹J | -240 to -260 |

| ¹³C - ¹⁹F (CF₃) | ¹J | -270 to -290 |

| ¹H - ¹⁹F (ring) | ⁴J | 4 to 8 |

| ¹⁹F (ring) - ¹⁹F (CF₃) | ⁵J | 1 to 5 |

Note: These are representative values based on similar fluorinated aromatic compounds and not from a direct calculation on the target molecule.

Molecular Orbital and Frontier Orbital Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for predicting reactivity. jetir.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and localization of these orbitals determine the molecule's electrophilic and nucleophilic sites.

For this compound, a HOMO-LUMO analysis performed using DFT would likely reveal the following:

HOMO: The HOMO is expected to be primarily localized on the π-system of the electron-rich aromatic ring.

LUMO: Due to the strong electron-withdrawing nature of the nitro groups, the LUMO is predicted to be predominantly localized on the N-O bonds of the two nitro groups. jetir.org

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and kinetic stability. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. irjweb.com Given the multiple electron-withdrawing groups, this compound is expected to have a relatively small HOMO-LUMO gap, indicating its susceptibility to certain reactions.

The localization of the LUMO on the nitro groups and the electron-deficient nature of the aromatic ring strongly suggest that the molecule will be highly susceptible to nucleophilic aromatic substitution. The regions of positive electrostatic potential, which would be concentrated on the aromatic carbons, are the most likely sites for attack by nucleophiles.

Predicted Frontier Orbital Characteristics and Reactivity

| Orbital | Predicted Localization | Implication for Reactivity |

|---|---|---|

| HOMO | π-system of the benzene ring | Site for electrophilic attack (though deactivated) |

| LUMO | Nitro groups (NO₂) | Site for electron acceptance; facilitates nucleophilic attack on the ring |

| Property | Prediction | Implication |

| HOMO-LUMO Gap | Relatively small | High chemical reactivity; polarizable molecule |

| Reactivity Type | Electrophilic Aromatic | Highly susceptible to nucleophilic aromatic substitution |

Applications of 3,5 Dinitro 4 Fluorobenzotrifluoride As a Versatile Synthetic Building Block

Utility in the Construction of Functionalized Aromatic and Heterocyclic Scaffolds

The electron-deficient nature of the benzene (B151609) ring in 3,5-Dinitro-4-fluorobenzotrifluoride, caused by the strong electron-withdrawing effects of the two nitro groups and the trifluoromethyl group, facilitates the displacement of the fluoride (B91410) ion by a variety of nucleophiles. This predictable reactivity allows for the straightforward synthesis of diverse aromatic compounds. For instance, reactions with amines, alcohols, and thiols yield substituted anilines, ethers, and thioethers, respectively. These products are themselves valuable functionalized scaffolds.

The true versatility of this compound is further demonstrated in its use for constructing heterocyclic systems. For example, it can be a key starting material in the multi-step synthesis of substituted 1,2,4-triazoles, a common motif in bioactive molecules. researchgate.net The initial substitution of the fluorine atom is followed by subsequent chemical transformations to build the heterocyclic ring. researchgate.net

The derivatives formed from the initial substitution reaction of this compound are ripe for further chemical modification, enabling the synthesis of complex molecular architectures. The two nitro groups are particularly useful functional handles. They can be selectively or fully reduced to amino groups under various reaction conditions. These resulting anilines can then undergo a host of classic transformations, including diazotization, acylation, and condensation reactions, to build significantly more elaborate structures. This sequential derivatization strategy is a powerful tool for creating libraries of related compounds for screening purposes. For instance, the synthesis of certain 3-aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles involves multiple reaction steps to achieve the final complex structure. researchgate.net

Table 1: Illustrative Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Resulting Linkage | Product Class |

|---|---|---|---|

| Amine | Propylamine | C-N | N-Propyl-4-amino-3,5-dinitrobenzotrifluoride |

| Alcohol | Methanol (B129727) | C-O | 4-Methoxy-3,5-dinitrobenzotrifluoride |

Role as a Precursor in Agrochemical Development

The structural motifs present in this compound are frequently found in active agrochemical compounds. The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability and membrane permeability, leading to improved efficacy. Consequently, this compound is a valuable precursor in the development of new crop protection agents.

A closely related compound, 4-Chloro-3,5-dinitrobenzotrifluoride (B147460), is a known intermediate in the synthesis of the dinitroaniline herbicide Trifluralin. nih.gov this compound can be used in a similar capacity, with the fluorine atom serving as the leaving group in a nucleophilic substitution reaction with a suitable amine. The general dinitroaniline scaffold is a well-established class of herbicides that function by inhibiting root growth. nih.gov

The utility of this compound extends beyond herbicides to the synthesis of insecticides and other active compounds. The benzoylurea (B1208200) class of insecticides, for example, often incorporates fluorinated aromatic rings. nih.gov The synthesis of the insecticide Teflubenzuron involves a 3,5-dichloro-2,4-difluoroaniline (B1223766) intermediate, highlighting the importance of halogenated and nitrated benzene derivatives in this field. google.com By serving as a readily available source of the 3,5-dinitro-4-(trifluoromethyl)phenyl moiety, the title compound facilitates the generation of novel candidate molecules for herbicidal and insecticidal screening programs. Research has shown that compounds containing a trifluoromethylphenoxy)-1,2,4-triazole structure exhibit significant herbicidal activity against certain weeds. researchgate.net

Table 2: Examples of Agrochemicals with Related Structural Motifs

| Compound Name | Agrochemical Class | Key Structural Feature | Reference |

|---|---|---|---|

| Trifluralin | Herbicide | Dinitroaniline | nih.gov |

| Dithiopyr | Herbicide | Trifluoromethyl-substituted pyridine | nih.gov |

| Chlorfluazuron | Insecticide | Benzoylurea with chlorinated/fluorinated phenyl group | nih.gov |

Contributions to Pharmaceutical and Medicinal Chemistry Research

The incorporation of fluorine and trifluoromethyl groups is a widely employed strategy in modern drug design to enhance a molecule's pharmacological profile. nih.govethernet.edu.et These modifications can improve metabolic stability, binding affinity, and bioavailability. This compound serves as a valuable starting material that provides this desirable trifluoromethyl-substituted phenyl core.

In drug discovery, researchers often synthesize large numbers of related compounds, known as libraries, to identify new therapeutic leads. The reliable reactivity of this compound makes it an excellent building block for this purpose. It can be readily reacted with various amines, alcohols, or other nucleophiles to create a diverse set of derivatives. Furthermore, the nitro groups can be transformed into amines, which are common functional groups in many pharmaceuticals and can be used to connect the scaffold to other molecular fragments. This modular approach allows for the systematic exploration of chemical space around the core structure, a fundamental process in the path from an initial "hit" compound to a fully developed drug candidate.

Integration into Combinatorial Chemistry and High-Throughput Synthesis Methodologies

Combinatorial chemistry aims to rapidly produce a large number of different but structurally related molecules. benthamscience.comnih.gov High-throughput synthesis techniques, often automated, allow these reactions to be performed in parallel, for example, in the wells of a microtiter plate. nih.gov The clean and high-yielding nature of the nucleophilic aromatic substitution on this compound makes it exceptionally well-suited for these methodologies.

By reacting a stock solution of this compound with a pre-arrayed library of diverse nucleophiles (e.g., different amines or thiols), a large library of new compounds can be generated with minimal purification effort. This approach significantly accelerates the discovery phase of new materials, whether for agrochemical, pharmaceutical, or other applications, by allowing for the rapid creation and subsequent screening of thousands of candidate molecules. nih.goveco-vector.com The generation of 1,2,4-triazole (B32235) libraries through combinatorial cyclizations exemplifies this powerful approach. nih.gov

Analytical Methodologies for the Detection and Environmental Monitoring of Benzotrifluoride Derivatives

Development of Chromatographic Techniques for Trace Analysis

Chromatography, particularly when coupled with mass spectrometry, stands as a cornerstone for the separation and identification of benzotrifluoride (B45747) derivatives in complex environmental matrices. researchgate.netnih.gov

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the determination of volatile and semi-volatile benzotrifluoride (BTF) derivatives. nih.govsrainstruments.com Research has focused on developing simple and reliable analytical methods based on GC-MS for monitoring the environmental impact of these compounds on groundwater. researchgate.net

In a notable study, two distinct GC-MS methods were proposed for the simultaneous determination of benzotrifluoride and eight of its chlorinated, amino, and nitro derivatives. researchgate.net The analytical separations and detections were performed using two different GC systems, both equipped with a single quadrupole mass spectrometer as the detector. researchgate.net The selection of specific protocols depends on the physicochemical properties of the target analytes, particularly their volatility. researchgate.net For instance, more volatile BTFs are suited for Purge-and-Trap extraction, while semi-volatile derivatives are better handled with Solid Phase Extraction prior to GC-MS analysis. researchgate.net The optimization of GC-MS parameters is critical for achieving the necessary sensitivity and selectivity for routine analysis in feed and food, a principle that also applies to environmental monitoring. youtube.com

Detailed research findings include:

Instrumentation : Systems are typically equipped with single quadrupole mass spectrometers. researchgate.net

Separation : The choice of GC column and temperature program is optimized to separate a wide range of BTF derivatives within a single analytical run. researchgate.netwur.nl

Detection : Mass spectrometry allows for the identification of compounds by comparing their mass spectra with established libraries and the quantification based on characteristic ions. researchgate.netsrainstruments.com

| Parameter | Volatile BTFs Method | Semi-Volatile BTFs Method | Reference |

| Instrumentation | GC with single quadrupole MS | GC with single quadrupole MS | researchgate.net |

| Extraction | Purge-and-Trap | Solid Phase Extraction (SPE) | researchgate.net |

| Target Analytes | Benzotrifluoride, 4-chlorobenzotrifluoride, etc. | 3-aminobenzotrifluoride, 4-nitrobenzotrifluoride, 4-chloro-3,5-dinitrobenzotrifluoride (B147460), etc. | researchgate.net |

| LOD Range | 0.002–0.005 µg/L | 0.01–0.07 µg/L | researchgate.net |

High-Performance Liquid Chromatography (HPLC) offers a complementary approach, especially for polar, less volatile, or thermally unstable compounds. rsc.orgnih.gov For certain classes of fluorinated compounds that lack a strong chromophore for UV detection or are not volatile enough for GC, derivatization is a key strategy to enhance detectability. nih.gov

A common approach involves reacting the target analytes with a fluorescent reagent. nih.gov For example, a reversed-phase HPLC method was developed for perfluorinated carboxylic acids (PFCAs) based on their derivatization with 3-bromoacetyl coumarin (B35378), a fluorescent tag, allowing for sensitive fluorescence detection. nih.gov This principle can be applied to other fluorinated compounds, enabling efficient separation and quantification. nih.gov The development of such methods involves optimizing the derivatization reaction conditions and the gradient elution to separate the derivatized products effectively. nih.gov Furthermore, HPLC systems can be coupled with on-line photoreactors that generate detectable species like hydrogen peroxide from aromatic compounds, which can then be measured using chemiluminescence detection. nih.gov

Detailed research findings include:

Derivatization : The use of fluorescent tags, such as coumarin derivatives, allows for highly sensitive detection of analytes that are otherwise difficult to measure. nih.gov

Separation : Reversed-phase columns are commonly used, with gradient elution programs optimized to separate a range of derivatization products in a single run. nih.gov

Detection : Fluorescence detection is a preferred method for derivatized products due to its high sensitivity and selectivity. rsc.orgnih.gov Diode Array Detectors (DAD) are also used for a broader range of aromatic compounds. wur.nlrsc.org

Advanced Sample Preparation and Extraction Techniques

Effective sample preparation is critical for trace analysis, as it serves to isolate and concentrate analytes from complex environmental matrices like water or soil, thereby removing interferences and improving detection limits. mdpi.com

The choice between Solid-Phase Extraction (SPE) and Purge-and-Trap depends on the volatility of the target benzotrifluoride derivatives. researchgate.net

Solid-Phase Extraction (SPE) is the most frequently applied technique for extracting semi-volatile and polar organic pollutants from aqueous samples. researchgate.netmdpi.com The process involves passing a liquid sample through a solid sorbent material, which retains the analytes. mdpi.com The analytes are later eluted with a small volume of an appropriate solvent. mdpi.com Automated on-line SPE systems coupled directly with HPLC-MS/MS have been developed for emerging pollutants, offering a simple, sensitive, and suitable method for simultaneous analysis. nih.gov For semi-volatile BTFs, such as 3-amino-4-chlorobenzotrifluoride (B91045) and 4-chloro-3,5-dinitrobenzotrifluoride, automated SPE systems are used for pre-concentration from groundwater samples. researchgate.net

Purge-and-Trap is the preferred method for volatile organic compounds (VOCs). researchgate.net In this technique, an inert gas is bubbled (purged) through the aqueous sample, stripping the volatile analytes from the matrix. The analytes are then carried in the gas stream to a trap containing an adsorbent material, where they are concentrated. The trap is subsequently heated to desorb the analytes into a GC system for analysis. researchgate.net This method is effective for volatile BTFs like benzotrifluoride and its mono- and di-chlorinated derivatives. researchgate.net

Method Validation and Performance Characteristics in Analytical Research

Validation is essential to ensure that an analytical method is reliable, accurate, and fit for its intended purpose. nih.gov Validation studies for methods analyzing benzotrifluoride derivatives typically evaluate several key performance characteristics. researchgate.netnih.gov

Linearity : The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is often demonstrated by a high coefficient of determination (R²) for the calibration curve. Studies on related organic pollutants have shown excellent linearity, with determination coefficients greater than 0.9899. researchgate.net

Precision : The closeness of agreement between a series of measurements. It is usually expressed as the relative standard deviation (RSD). For BTF analysis, good intraday precision (less than 4.26%) and interday precision (less than 13.09%) have been reported. researchgate.net For other pollutants, inter-day RSDs ranged from 1% to 15%. nih.gov

Accuracy : The closeness of the measured value to the true value, often assessed through recovery studies on spiked samples. Recoveries for target analytes in spiked water samples typically range from 76% to 114%. nih.gov

Limits of Detection (LOD) and Quantitation (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.gov For BTFs in groundwater, GC-MS methods have achieved LODs in the range of 0.002–0.07 µg/L. researchgate.net HPLC methods for other pollutants have reported LODs from 0.21 to 70 µg/L, depending on the specific compound and detector used. rsc.orgnih.gov

| Performance Characteristic | Typical Value/Range | Reference |

| Linearity (R²) | > 0.9899 | researchgate.net |

| Intraday Precision (%RSD) | < 4.26% | researchgate.net |

| Interday Precision (%RSD) | < 13.09% | researchgate.net |

| Accuracy (Recovery) | 76% - 114% | nih.gov |

| LOD (GC-MS) | 0.002 - 0.07 µg/L | researchgate.net |

| LOD (HPLC) | 0.21 - 2.17 ng/L | nih.gov |

Studies on Environmental Occurrence and Distribution of Fluorinated Aromatics

Analytical methods have been instrumental in uncovering and monitoring significant environmental contamination by benzotrifluoride and its derivatives. researchgate.netunive.it A major case of groundwater contamination in the Veneto region of Italy, resulting from industrial pollution dating back to the 1970s, has been extensively studied. researchgate.netunive.it

Initial surveys identified BTF and several derivatives, with 4-chloro-3-nitrobenzotrifluoride (B52861) being a key tracer for the contamination plume. researchgate.netunive.it Subsequent monitoring campaigns, benefiting from the development of more sensitive GC-MS methods, identified additional BTF derivatives and tracked their persistence and distribution over decades. researchgate.net These studies revealed the presence of several benzotrifluoride compounds, including dichloro- and amino-derivatives, that had not been previously reported as environmental contaminants. researchgate.net

Detailed research findings include:

Systematic monitoring programs from 2013–2018 gathered new data on the occurrence and distribution of fluorinated compounds. researchgate.netunive.it

High concentrations of individual BTFs were recorded both near the contamination source (e.g., 20.3 µg/L of 4-chloro-3-nitrobenzotrifluoride in 2017) and at significant distances from it. researchgate.netunive.it

Remarkably, even decades after the initial pollution event, BTFs were still found in groundwater in the µg/L range in 2018, highlighting their environmental persistence. researchgate.netunive.it

| Compound | Concentration | Location/Year | Reference |

| 4-chloro-3-nitrobenzotrifluoride | Up to 1 mg/L | Veneto, Italy (Initial Survey) | unive.it |

| 4-chloro-3-nitrobenzotrifluoride | 20.3 µg/L | Near source, Veneto, Italy (2017) | researchgate.netunive.it |

| 4-chloro-3-nitrobenzotrifluoride | 22.4 µg/L | Distant from source, Veneto, Italy (2018) | researchgate.net |

| 4-chlorobenzotrifluoride | 12.5 µg/L | Distant from source, Veneto, Italy (2018) | researchgate.net |

Future Research Directions and Emerging Areas for 3,5 Dinitro 4 Fluorobenzotrifluoride

Exploration of Novel and Sustainable Synthetic Pathways

The traditional synthesis of 3,5-dinitro-4-fluorobenzotrifluoride likely involves harsh nitration and fluorination steps, which can generate significant hazardous waste. Future research is poised to explore more sustainable and efficient synthetic methodologies. The development of "green" synthetic routes is a key area of focus, aiming to reduce the environmental impact of chemical production. nih.govnih.gov One promising avenue is the application of continuous flow chemistry. nih.govvapourtec.comeuropa.eunih.govresearchgate.net Flow reactors offer enhanced heat and mass transfer, allowing for better control over highly exothermic nitration reactions and potentially improving safety and product yields. europa.eu This technology could enable the use of more environmentally benign nitrating agents and solvents.

Another area of exploration is the potential for catalytic and biocatalytic methods. While not yet applied to this specific compound, research into enzymatic nitration and fluorination for other aromatic compounds is gaining traction. The discovery or engineering of enzymes capable of selectively introducing nitro and fluoro groups onto the benzotrifluoride (B45747) scaffold would represent a significant leap towards a truly sustainable synthesis. Furthermore, investigating solid-acid catalysts or other heterogeneous catalysts could facilitate easier separation and recycling, contributing to a more circular chemical economy. The nucleophilic substitution of a nitro group with fluoride (B91410) is another potential synthetic route that warrants further investigation for its efficiency and selectivity. epa.gov

Discovery of Unprecedented Reactivity and Catalytic Transformations

The electron-deficient nature of the aromatic ring in this compound, due to the presence of two nitro groups and a trifluoromethyl group, suggests a rich and underexplored reactivity profile. The fluorine atom is expected to be highly activated towards nucleophilic aromatic substitution (SNAr) reactions. Future research should focus on exploring its reactions with a wide array of nucleophiles to synthesize novel derivatives. The kinetics and mechanisms of these reactions, particularly in comparison to its chloro-analogue, 4-chloro-3,5-dinitrobenzotrifluoride (B147460), would provide valuable insights into the influence of the fluorine substituent. researchgate.net

Beyond conventional SNAr reactions, there is an opportunity to discover unprecedented transformations. This could involve exploring its reactivity in transition-metal-catalyzed cross-coupling reactions. While challenging, the direct activation of the C-F bond by a suitable catalyst could open up new avenues for functionalization. nih.govnih.govresearchgate.net Research into photocatalytic C-F bond activation could also lead to novel synthetic applications under mild conditions. nih.gov Furthermore, the potential for this compound to act as an oxidizing agent or to undergo unusual rearrangements under specific conditions should be investigated. The formation of Meisenheimer complexes with various nucleophiles is expected and their detailed characterization could reveal interesting structural and electronic properties. nih.gov

Application of Advanced Spectroscopic and Imaging Techniques

A thorough characterization of this compound and its derivatives is crucial for understanding their properties and reactivity. Future research should employ a suite of advanced spectroscopic techniques. Given the presence of fluorine, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy will be a particularly powerful tool. biophysics.org Solid-state ¹⁹F NMR could provide detailed information about the local environment of the fluorine atom in the crystal lattice, including chemical shift anisotropy, which is sensitive to intermolecular interactions. nih.govnih.govmarquette.edunsf.gov

Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), will be invaluable for the accurate identification of novel derivatives and potential reaction byproducts. chromatographyonline.comwaters.comresearchgate.netcontractlaboratory.comnih.gov Coupling chromatographic separation with tandem mass spectrometry (LC-MS/MS) would allow for the detailed analysis of complex reaction mixtures. In-situ spectroscopic monitoring techniques, such as ReactIR or Raman spectroscopy, could be employed to follow the progress of reactions in real-time, providing crucial kinetic and mechanistic data. X-ray crystallography will be essential for unambiguously determining the three-dimensional structures of the parent compound and its derivatives, providing insights into their packing and intermolecular interactions.

Computational Design and Rational Synthesis of Tailored Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for the rational design of novel derivatives of this compound with tailored properties. researchgate.netnih.govdntb.gov.ua Future research should leverage DFT calculations to predict the geometric, electronic, and energetic properties of a wide range of potential derivatives. This can include calculating parameters such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential surfaces, and bond dissociation energies to predict reactivity and stability.

For instance, computational screening could identify derivatives with enhanced thermal stability or specific energetic performance for applications as energetic materials. nih.govuni-muenchen.denih.govrsc.org By modeling the reaction pathways for nucleophilic substitution or other transformations, computational studies can help to elucidate reaction mechanisms and predict the feasibility of synthesizing target molecules. This in-silico approach can guide synthetic efforts, saving time and resources by prioritizing the most promising candidates for experimental investigation. Furthermore, machine learning algorithms could be trained on existing data for similar compounds to predict the properties of new derivatives, accelerating the discovery of molecules with desired functionalities.

Expanded Scope in Materials Science and Advanced Functional Molecules

The unique combination of functional groups in this compound makes it a promising building block for a variety of advanced materials. A significant area for future research is its incorporation into high-performance polymers. nasa.gov The trifluoromethyl group is known to enhance solubility, thermal stability, and flame retardancy in polymers. nasa.gov By synthesizing diamine or diol derivatives of this compound, it could be used as a monomer for the production of novel polyimides, polyamides, or polyesters with enhanced properties for aerospace and electronics applications.

The high nitrogen and oxygen content, coupled with the trifluoromethyl group, suggests potential applications in the field of energetic materials. chemistry-chemists.comnih.gov Future work should focus on the synthesis and characterization of derivatives to assess their detonation properties, sensitivity, and thermal stability. The introduction of this moiety into existing energetic molecules could lead to new materials with an improved balance of performance and safety. Additionally, the highly polarized nature of the molecule suggests that its derivatives could exhibit interesting nonlinear optical (NLO) properties. nih.gov The synthesis of non-centrosymmetric crystals of its derivatives and the measurement of their second-harmonic generation (SHG) efficiency could open up applications in laser technology and photonics. Finally, the electron-deficient ring system could be exploited in the design of novel sensors, where interaction with specific analytes would lead to a measurable change in its optical or electronic properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,5-Dinitro-4-fluorobenzotrifluoride, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via sequential nitration and halogenation reactions. For example, nitration of 4-fluorobenzotrifluoride using mixed acid (HNO₃/H₂SO₄) at 0–5°C, followed by fluorination with KF in polar aprotic solvents (e.g., DMF) under reflux. Yield optimization requires precise temperature control and stoichiometric ratios (1:1.2 for nitrating agent:substrate) .

- Data Consideration : Monitor reaction progress via TLC or HPLC. Yields >70% are achievable with optimized conditions, but side products like dinitro isomers may form if temperature exceeds 10°C during nitration .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodology : Use a combination of:

- ¹⁹F NMR : To confirm fluorination (δ -110 to -120 ppm for CF₃ groups).

- IR Spectroscopy : Peaks at 1530 cm⁻¹ (NO₂ asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound under varying conditions?

- Methodology : Apply a 2³ factorial design to test variables: temperature (0°C vs. 10°C), solvent (DMF vs. DMSO), and catalyst (KF vs. CsF). Use ANOVA to identify significant factors (e.g., solvent polarity impacts fluorination efficiency). Replicates (n=3) reduce experimental error .

- Data Contradiction : If conflicting results arise (e.g., higher yield at 10°C in one trial but lower in another), check impurity profiles via GC-MS. Residual moisture in solvents may hydrolyze nitro groups, skewing results .

Q. What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution?

- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. The electron-deficient aromatic ring (due to -NO₂ and -CF₃ groups) favors meta/para substitution. Compare activation energies for reactions with amines vs. thiols .

- Validation : Experimental kinetic studies (e.g., UV-Vis monitoring of substitution rates) should align with computational predictions. Discrepancies may indicate solvent effects not accounted for in simulations .

Q. How do solvent polarity and temperature affect the compound’s stability in long-term storage?

- Methodology : Conduct accelerated stability studies:

- Store samples in acetonitrile (polar) vs. toluene (nonpolar) at 25°C and 40°C for 6 months.

- Monitor degradation via HPLC (e.g., nitro group reduction to -NH₂).

Theoretical and Methodological Frameworks

Q. How can this compound be integrated into a broader study of electron-deficient aromatics?

- Approach : Link research to Hammett substituent constants (σ values for -NO₂ and -CF₃). Compare reaction kinetics with analogs like 3,5-dinitrobenzotrifluoride to isolate electronic vs. steric effects .

- Data Interpretation : Use linear free-energy relationships (LFERs) to correlate substituent effects with reaction rates .

Q. What strategies resolve contradictions in reported crystallographic data for nitro-fluoro aromatics?

- Methodology : Re-crystallize the compound from ethyl acetate/hexane (1:3) and perform single-crystal XRD. Compare with literature data to identify polymorphic variations. Density functional theory (DFT) can model crystal packing discrepancies .

Application-Oriented Questions

Q. How is this compound utilized in developing high-energy materials?

- Methodology : Evaluate its thermal stability (DSC/TGA) and impact sensitivity. The -NO₂ groups contribute to exothermic decomposition (~250°C), while -CF₃ enhances oxygen balance. Compare with RDX analogs for detonation velocity calculations .

Q. Can this compound serve as a precursor for fluorescent probes in bioimaging?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.